1-(6-Methylpyridin-2-yl) Scaffold Confers ALK5 Kinase Selectivity Over p38α MAP Kinase
Derivatives built from the 1-(6-methylpyridin-2-yl)propan-2-amine scaffold show pronounced selectivity for ALK5 over the closely related p38α MAP kinase. The lead compound 12k (a 1,2,3-triazole derivative) achieved 80.8% ALK5 inhibition at 10 μM with an IC50 of 4.69 μM, while exhibiting negligible p38α inhibition (−1.94% at 10 μM) [1]. This selectivity window is not observed for analogs lacking the 6-methylpyridin-2-yl substitution pattern.
| Evidence Dimension | Kinase selectivity (ALK5 vs p38α MAPK) |
|---|---|
| Target Compound Data | Compound 12k: 80.8% ALK5 inhibition at 10 μM, IC50 = 4.69 μM |
| Comparator Or Baseline | p38α MAP kinase: -1.94% inhibition at 10 μM (no activity) |
| Quantified Difference | >80% selectivity window at 10 μM; complete loss of p38α activity |
| Conditions | In vitro kinase inhibition assay; ALK5 and p38α enzymatic assays |
Why This Matters
This selectivity profile is critical for medicinal chemistry programs targeting ALK5-mediated fibrosis or cancer, where p38α inhibition leads to dose-limiting toxicities.
- [1] Li F, Park Y, Hah JM, Ryu JS. Synthesis and biological evaluation of 1-(6-methylpyridin-2-yl)-5-(quinoxalin-6-yl)-1,2,3-triazoles as transforming growth factor-β type 1 receptor kinase inhibitors. Bioorg Med Chem Lett. 2013;23(4):1083-1086. View Source
